3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Overview
Description
MMV666021 is a compound identified from the Medicines for Malaria Venture Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in various studies, particularly in inhibiting the growth of certain pathogens such as Perkinsus marinus and Staphylococcus aureus .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, including enzymes like acetylcholinesterase (AChE) .
Mode of Action
Pyridazinone derivatives are known to exhibit antihypertensive activity by virtue of their vasorelaxant property . This suggests that the compound may interact with its targets to induce relaxation of blood vessels, thereby reducing blood pressure.
Biochemical Pathways
These could potentially include pathways related to cardiovascular function, given the antihypertensive activity of these compounds .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may have potential antihypertensive effects . This suggests that it could potentially lead to a reduction in blood pressure at the cellular level.
Biochemical Analysis
Biochemical Properties
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one, as a pyridazinone derivative, has been associated with a broad spectrum of activities . It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyridazinone derivatives have been found to exhibit antihypertensive activity by virtue of their vasorelaxant property .
Cellular Effects
Pyridazinone derivatives have been reported to influence cell function through various mechanisms . For example, they have been found to exhibit antihypertensive activity, which could potentially influence cell signaling pathways .
Molecular Mechanism
Pyridazinone derivatives have been reported to exert their effects at the molecular level through various mechanisms . For instance, they have been found to exhibit antihypertensive activity through their vasorelaxant property .
Preparation Methods
The synthesis of MMV666021 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is part of a larger library of drug-like and probe-like compounds designed for high activity against specific pathogens .
Chemical Reactions Analysis
MMV666021 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
MMV666021 is similar to other compounds in the Malaria Box, such as MMV665807 and MMV666102, which also show activity against Perkinsus marinus . MMV666021 is unique in its specific inhibitory effects and its potential for broader applications in antimicrobial research. The structural similarities and differences among these compounds can provide insights into their respective mechanisms of action and potential therapeutic uses .
Properties
IUPAC Name |
3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVHASAWMAMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227635 | |
Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300843-87-2 | |
Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300843-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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